2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide
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Description
This compound, also known as (2-[4-aminophenoxy]ethyl)trimethylammonium bromide, has the molecular formula C11H19BrN2O . Its average mass is 275.185 Da and its monoisotopic mass is 274.068054 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ethanaminium core, with a 4-aminophenoxy group and three methyl groups attached to the nitrogen atom. A bromide ion is also associated with the molecule .Scientific Research Applications
Fluorescent and Colorimetric pH Probe Development
Research by Diana et al. (2020) introduced a new fluorescent and colorimetric pH probe, showcasing its application in monitoring acidic and alkaline solutions. The probe, due to its outstanding solubility in water and high stability, serves as a potential real-time pH sensor for intracellular pH imaging, underscoring the utility of similar compounds in biochemical sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).
Chemical Modification of Cysteine
Itano and Robinson (1972) explored the synthesis of a basic α-amino acid via trimethylaminoethylation of L-cysteine, resulting in a compound purified as crystals of bromide hydrobromide. This work emphasizes the chemical versatility and potential therapeutic applications of such compounds in biochemistry (Itano & Robinson, 1972).
Trimethyl Lock Mechanism
Levine and Raines (2012) detailed the trimethyl lock mechanism, demonstrating its application in molecular release in chemistry, biology, and pharmacology. The trimethyl lock serves as a trigger for the release of functional groups, highlighting the potential of similar mechanisms in drug delivery systems (Levine & Raines, 2012).
Environmental Applications
A study on the solubility of carbon dioxide in mixtures involving compounds with similar functional groups to "2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide" underscored the potential environmental applications, particularly in carbon capture technologies (Su, Wong, & Li, 2009).
Properties
IUPAC Name |
2-(4-aminophenoxy)ethyl-trimethylazanium;bromide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O.2BrH/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;;/h4-7H,8-9,12H2,1-3H3;2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWYQOYBCUWKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)N.Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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